molecular formula C20H23N3O4S2 B2757758 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-34-1

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2757758
CAS RN: 865162-34-1
M. Wt: 433.54
InChI Key: LBFVJSJKPUEGMC-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine derivative for photodynamic therapy (PDT). The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition Hu et al. (2016) studied two benzothiazole derivatives for their corrosion inhibiting effect on steel in a 1 M HCl solution. These compounds showed superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors. Their adsorption onto surfaces suggested a mix of physical and chemical interactions (Hu et al., 2016).

Antifungal and Antimicrobial Applications Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives as potential antifungal agents. These compounds were evaluated for their antifungal activity, suggesting their potential use in treating fungal infections (Narayana et al., 2004).

Anticancer Activity Tiwari et al. (2017) conducted a study on Schiff's bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against various human cancer cell lines. Several compounds exhibited promising anticancer activity, with GI50 values comparable to that of the standard drug Adriamycin. This research highlights the potential of these compounds as anticancer agents (Tiwari et al., 2017).

Synthesis and Characterization Saeed (2009) reported the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides under microwave irradiation. This method provided a cleaner, more efficient, and faster way to synthesize these compounds, which could be beneficial for further pharmaceutical research (Saeed, 2009).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-27-14-13-23-17-7-5-6-8-18(17)28-20(23)21-19(24)15-9-11-16(12-10-15)29(25,26)22(2)3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVJSJKPUEGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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